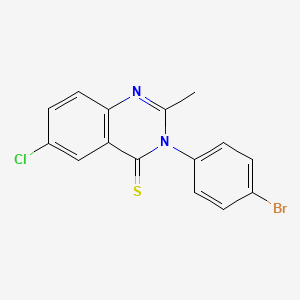

3-(4-Bromophenyl)-6-chloro-2-methylquinazoline-4(3H)-thione

Description

Properties

CAS No. |

823195-65-9 |

|---|---|

Molecular Formula |

C15H10BrClN2S |

Molecular Weight |

365.7 g/mol |

IUPAC Name |

3-(4-bromophenyl)-6-chloro-2-methylquinazoline-4-thione |

InChI |

InChI=1S/C15H10BrClN2S/c1-9-18-14-7-4-11(17)8-13(14)15(20)19(9)12-5-2-10(16)3-6-12/h2-8H,1H3 |

InChI Key |

MTIAOLNWMIJIQY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)Cl)C(=S)N1C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-6-chloro-2-methylquinazoline-4(3H)-thione typically involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents.

Substitution Reactions: The introduction of the bromine and chlorine atoms can be achieved through electrophilic aromatic substitution reactions. For instance, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Thionation: The thione group can be introduced by treating the quinazoline derivative with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, and employing catalysts to increase reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-6-chloro-2-methylquinazoline-4(3H)-thione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like sodium methoxide or primary amines can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or other reduced derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Antimicrobial and Anticancer Agents

Research indicates that compounds with a quinazoline structure often exhibit significant biological activities. Specifically, 3-(4-Bromophenyl)-6-chloro-2-methylquinazoline-4(3H)-thione has shown promise as a lead compound in the development of new antimicrobial and anticancer agents . Studies have demonstrated its effectiveness against various microbial strains and cancer cell lines, suggesting its potential as a therapeutic agent in treating infections and tumors .

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of quinazoline derivatives, this compound was tested against several cancer cell lines. The results indicated significant cytotoxic effects, with IC50 values lower than those of existing treatments. This positions the compound as a promising candidate for further development in oncology .

Material Science Applications

The unique properties of this compound also extend to material science. Its ability to form stable complexes with various metal ions makes it suitable for applications in catalysis and materials synthesis. The thione group enhances its coordination capabilities, allowing for the creation of novel materials with tailored properties .

Biological Interaction Studies

Understanding the pharmacodynamics of this compound involves interaction studies with biological targets. These studies typically focus on:

- Binding Affinity: Analyzing how well the compound binds to specific receptors or enzymes.

- Mechanism of Action: Investigating the pathways through which it exerts its biological effects.

Such studies are crucial for elucidating the compound's potential therapeutic applications and optimizing its efficacy .

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-6-chloro-2-methylquinazoline-4(3H)-thione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues in the Quinazoline Family

The target compound shares structural motifs with several quinazoline derivatives, particularly those substituted with halogens (Br, Cl, I) and thione groups. Key comparisons include:

Table 1: Substituent Effects on Quinazoline Derivatives

Key Observations :

- Thione vs. Mercapto Groups : The target compound’s thione (-S-) group differs from the mercapto (-SH) group in 7i and 7h , which may influence hydrogen-bonding capacity and stability.

- Methyl Substitution : The 2-methyl group in the target compound could enhance lipophilicity compared to the mercapto-containing analogs.

Spectral and Analytical Data Comparison

Spectral data from and provide insights into substituent-driven variations:

Table 2: Spectral Data for Selected Compounds

Key Observations :

- IR Spectroscopy: The C=S stretch at ~1212 cm⁻¹ (observed in 6m ) is consistent with the target compound’s thione group, though minor shifts may occur due to electronic effects from substituents.

- ¹H-NMR : Aromatic protons in bromophenyl-containing compounds (e.g., 6m ) resonate between δ 6.10–8.01 ppm, with deshielding effects from electron-withdrawing groups like Br and Cl.

- Elemental Analysis : Slight discrepancies between calculated and found values (e.g., in 6m ) highlight the importance of purity assessment during synthesis.

Biological Activity

3-(4-Bromophenyl)-6-chloro-2-methylquinazoline-4(3H)-thione is a derivative of quinazoline, a class of heterocyclic compounds known for their diverse biological activities. Quinazolines have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this compound, synthesizing relevant research findings, case studies, and data tables.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods involving the reaction of appropriate precursors. The synthesis typically involves the use of phosphorus pentasulfide (P2S5) to convert quinazoline derivatives into thiones. The structural confirmation can be achieved using techniques such as NMR spectroscopy, which identifies characteristic peaks corresponding to different functional groups.

Biological Activity Overview

Quinazoline derivatives, including this compound, exhibit a range of biological activities:

- Anticancer Activity : Studies have shown that quinazoline derivatives can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation. For instance, the compound demonstrated significant inhibitory activity against CDK9 with an IC50 value of 0.289 μM, indicating its potential as an anticancer agent .

- Antimicrobial Properties : Quinazolines have been reported to possess antibacterial and antifungal activities. The presence of halogen substituents like bromine and chlorine enhances their interaction with microbial targets.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro and in vivo models.

Case Studies

- Cytotoxic Evaluation : In a study evaluating the cytotoxic effects of various quinazoline derivatives, this compound was found to exhibit notable cytotoxicity against HCT-116 and HepG2 cell lines. The compound's structure was linked to its ability to intercalate DNA, disrupting cellular processes .

- Structure-Activity Relationship (SAR) : Research into the SAR of quinazoline derivatives revealed that modifications at specific positions significantly affect biological activity. For example, the introduction of electron-withdrawing groups such as bromine at position 4 enhances CDK9 inhibitory activity compared to other derivatives .

Data Tables

| Compound | IC50 (μM) | Biological Activity |

|---|---|---|

| This compound | 0.289 | CDK9 Inhibitor |

| Compound A | 0.142 | CDK9 Inhibitor |

| Compound B | 2.44 | Cytotoxic against HCT-116 |

| Compound C | 6.29 | Cytotoxic against HepG2 |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-(4-Bromophenyl)-6-chloro-2-methylquinazoline-4(3H)-thione, and how can reaction intermediates be optimized?

- Methodology : A common approach involves cyclocondensation of substituted anthranilic acid derivatives with thiourea or thioacetamide under acidic conditions. For example, 4-chlorobenzaldehyde and methyl thioacetate can be used to form a thioquinazolinone scaffold, followed by bromination at the 4-position of the phenyl ring. Reaction optimization may involve adjusting solvent polarity (e.g., DMF or ethanol), temperature (80–120°C), and stoichiometry of halogenating agents (e.g., N-bromosuccinimide) .

- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with silica gel (hexane/ethyl acetate gradients).

Q. How can the molecular structure of this compound be confirmed using crystallographic techniques?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like DCM/hexane. Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and structures are refined using SHELXL .

- Validation : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized geometries (e.g., B3LYP/6-31G* basis set). Discrepancies >0.05 Å may indicate lattice strain or disorder .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to identify aromatic protons (δ 7.2–8.5 ppm) and thione sulfur environments.

- FT-IR : Confirm C=S stretch near 1250–1150 cm⁻¹ and C-Br/C-Cl stretches at 600–500 cm⁻¹.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and isotopic patterns for bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How does the electronic nature of the 4-bromophenyl substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The bromine atom serves as a leaving group in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/H₂O (3:1) at 80°C. Monitor regioselectivity via HPLC-MS and compare with DFT-calculated Fukui indices to predict electrophilic sites .

- Data Analysis : Correlate Hammett σ values of substituents with reaction rates. A bromine (σ = +0.23) enhances electrophilicity at the quinazoline C-2 position .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Case Study : If DFT predicts high binding affinity to a kinase target but in vitro assays show low inhibition, consider:

- Solvent effects (implicit vs. explicit solvation models).

- Conformational flexibility (perform molecular dynamics simulations >100 ns).

- Off-target interactions (use SPR or ITC to validate binding kinetics) .

Q. How can the thione moiety be functionalized to enhance antimicrobial activity?

- Methodology : React the thione with alkyl halides (e.g., methyl iodide) to form thioethers or oxidize with H₂O₂ to sulfonic acids. Test derivatives against Gram-positive/-negative bacteria (MIC assays). SAR analysis may reveal that electron-withdrawing groups (e.g., -NO₂) at the 6-chloro position enhance membrane permeability .

Q. What crystallographic software tools are essential for analyzing disorder in the methyl group at C-2?

- Tools : Use SHELXL for refining disordered atoms with PART/SUMP instructions. Validate thermal parameters (Ueq) with PLATON’s ADDSYM to check for missed symmetry .

- Advanced Tip : Employ Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., C–H⋯S contacts) contributing to lattice stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.